
2,2'-(1,4-Diphenyltetraaz-2-ene-1,4-diyl)dipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(1,4-Diphenyltetraaz-2-ene-1,4-diyl)dipyridine is a complex organic compound characterized by its unique structure, which includes two pyridine rings connected by a tetraazene bridge with phenyl groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Diphenyltetraaz-2-ene-1,4-diyl)dipyridine typically involves the oxidation of N-aminophthalimide with lead tetra-acetate in the absence of additives. This reaction primarily yields the trans isomer of the compound. in the presence of certain sulfur compounds such as benzo[b]thiophene, dibenzo[b,d]thiophene, and diphenyl sulfide, the corresponding cis isomer is the major product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate catalysts and solvents to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(1,4-Diphenyltetraaz-2-ene-1,4-diyl)dipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution due to the presence of phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Lead tetra-acetate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro groups under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
2,2’-(1,4-Diphenyltetraaz-2-ene-1,4-diyl)dipyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2,2’-(1,4-Diphenyltetraaz-2-ene-1,4-diyl)dipyridine involves its interaction with molecular targets through its tetraazene and pyridine moieties. These interactions can affect various pathways, including electron transfer processes and coordination with metal ions, leading to changes in the chemical and physical properties of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2,2’-(1,4-Diphenyltetraaz-2-ene-1,4-diyl)dipyridine is unique due to its tetraazene bridge, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in materials science and coordination chemistry.
Propriétés
Numéro CAS |
57023-92-4 |
|---|---|
Formule moléculaire |
C22H18N6 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
N-phenyl-N-[(N-pyridin-2-ylanilino)diazenyl]pyridin-2-amine |
InChI |
InChI=1S/C22H18N6/c1-3-11-19(12-4-1)27(21-15-7-9-17-23-21)25-26-28(20-13-5-2-6-14-20)22-16-8-10-18-24-22/h1-18H |
Clé InChI |
PMBOKYGWMQNFJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=N2)N=NN(C3=CC=CC=C3)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


sulfanium bromide](/img/structure/B14632837.png)
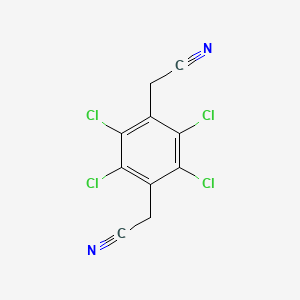

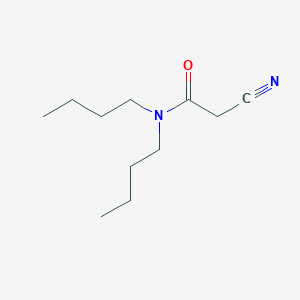
![N-[(2-Hydroxy-5-methylphenyl)methyl]glycine](/img/structure/B14632874.png)

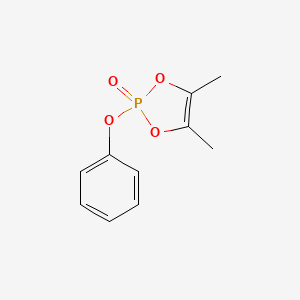
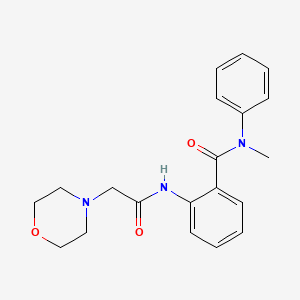

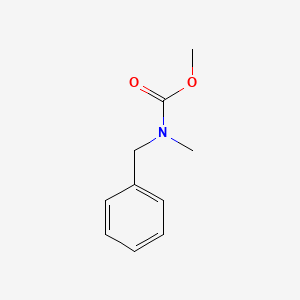

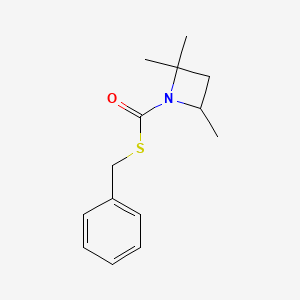
![Pyrimidine, 2-[4-(dodecyloxy)phenyl]-5-heptyl-](/img/structure/B14632926.png)
![S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate](/img/structure/B14632929.png)
